
3-Methylcinnamic acid butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylcinnamic acid butyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in the fragrance and flavor industries. This particular ester is derived from 3-methylcinnamic acid, which is a cinnamic acid derivative with a methyl group attached to the phenyl ring. The butyl ester form is created by esterifying the carboxylic acid group with butanol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylcinnamic acid butyl ester typically involves the esterification of 3-methylcinnamic acid with butanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
A common synthetic route involves the following steps:
- Dissolve 3-methylcinnamic acid in an appropriate solvent like toluene.
- Add butanol and a catalytic amount of sulfuric acid.
- Reflux the mixture for several hours.
- After completion, neutralize the reaction mixture with a base like sodium bicarbonate.
- Extract the ester with an organic solvent and purify it by distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and make it more environmentally friendly.
化学反应分析
Types of Reactions
3-Methylcinnamic acid butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methylcinnamic acid and butanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: The ester can be converted to other esters by reacting with different alcohols in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or sodium ethoxide.
Major Products Formed
Hydrolysis: 3-Methylcinnamic acid and butanol.
Reduction: 3-Methylcinnamyl alcohol.
Transesterification: Different esters depending on the alcohol used.
科学研究应用
3-Methylcinnamic acid butyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the fragrance and flavor industries due to its pleasant aroma.
作用机制
The mechanism of action of 3-methylcinnamic acid butyl ester involves its interaction with biological targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. The ester can also interact with enzymes and proteins, leading to inhibition of their activity. Molecular docking studies have shown that the compound can bind to specific targets, such as ergosterol in fungal cell membranes, leading to cell death.
相似化合物的比较
Similar Compounds
3-Methylcinnamic acid: The parent compound, which lacks the ester group.
Ethyl cinnamate: An ester of cinnamic acid with an ethyl group instead of a butyl group.
Methyl cinnamate: An ester of cinnamic acid with a methyl group.
Uniqueness
3-Methylcinnamic acid butyl ester is unique due to the presence of both a methyl group on the phenyl ring and a butyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The butyl group enhances its hydrophobicity, which can improve its interaction with lipid membranes and increase its biological activity.
属性
CAS 编号 |
173593-27-6 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
butyl (E)-3-(3-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-3-4-10-16-14(15)9-8-13-7-5-6-12(2)11-13/h5-9,11H,3-4,10H2,1-2H3/b9-8+ |
InChI 键 |
CLWTXHAWKQGYAH-CMDGGOBGSA-N |
手性 SMILES |
CCCCOC(=O)/C=C/C1=CC=CC(=C1)C |
规范 SMILES |
CCCCOC(=O)C=CC1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


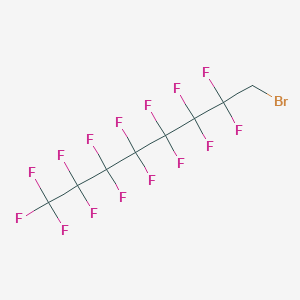
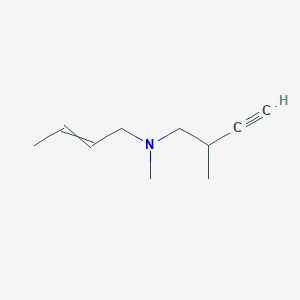
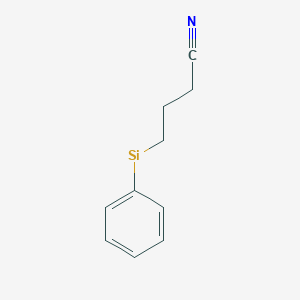
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)


![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
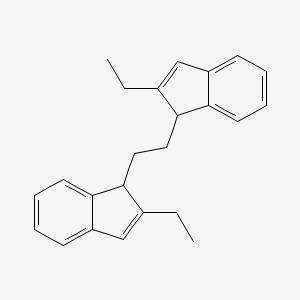
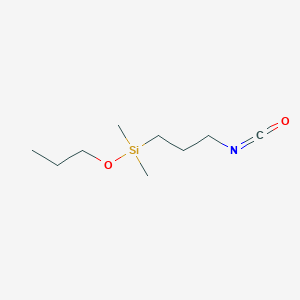
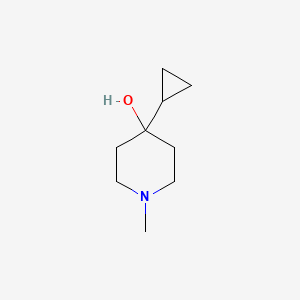
![6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B12556707.png)

